molecular formula C20H14N4 B011496 Porphycene CAS No. 100572-96-1

Porphycene

Cat. No.: B011496
CAS No.: 100572-96-1
M. Wt: 310.4 g/mol
InChI Key: HMSMOZAIMDNRBW-UHFFFAOYSA-N
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Description

Porphycene is a type of organic compound that belongs to the porphyrin family. It is a macrocycle with four pyrrole rings that are connected through methine bridges. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of porphycene largely depends on its application. In PDT, this compound is activated by light of a specific wavelength, which leads to the production of reactive oxygen species that induce cell death in cancer cells. In organic electronics, this compound acts as a donor or acceptor material, and its ability to transport charge carriers is dependent on its electronic structure. In catalysis, this compound acts as a catalyst by facilitating the reaction between reactants.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In PDT, this compound induces cell death in cancer cells by damaging the cellular components, such as DNA, RNA, and proteins. In organic electronics, this compound can transport charge carriers efficiently, which is essential for the functioning of electronic devices. In catalysis, this compound can enhance the rate of chemical reactions by lowering the activation energy required for the reaction to occur.

Advantages and Limitations for Lab Experiments

Porphycene has several advantages as a research tool, including its high stability, solubility, and tunable electronic properties. However, this compound is also limited by its high cost and difficulty in synthesis. Additionally, this compound is sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research on porphycene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of this compound's potential applications in other fields, such as sensing and imaging. Additionally, the development of new this compound derivatives with improved properties and performance can also be a future direction for research.
Conclusion:
In conclusion, this compound is a promising organic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new technologies and tools that can benefit society.

Synthesis Methods

Porphycene can be synthesized through various methods, including oxidative coupling of pyrrole derivatives, McMurry coupling of aldehydes, and condensation of pyrrole and ketone. The McMurry coupling method is the most common and efficient method for the synthesis of this compound. It involves the reaction of aldehydes with magnesium in the presence of titanium tetrachloride to form the desired macrocycle.

Scientific Research Applications

Porphycene has been extensively studied for its potential applications in various fields, including photodynamic therapy (PDT), organic electronics, and catalysis. In PDT, this compound can be used as a photosensitizer to induce cell death in cancer cells. It has also been shown to exhibit excellent photovoltaic properties and can be used in the fabrication of organic solar cells. Additionally, this compound has been used as a catalyst in organic reactions, such as oxidation and reduction reactions.

Properties

100572-96-1

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene

InChI

InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H

InChI Key

HMSMOZAIMDNRBW-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4

Canonical SMILES

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4

synonyms

porphycene

Origin of Product

United States

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